molecular formula C17H15F3N2O2 B2369967 N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide CAS No. 2189235-59-2

N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide

Cat. No. B2369967
CAS RN: 2189235-59-2
M. Wt: 336.314
InChI Key: YQTIUXGLZNGHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is an important target for the treatment of cystic fibrosis (CF) and other diseases.

Mechanism Of Action

N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide is a potent and selective inhibitor of CFTR chloride channels. It binds to the cytoplasmic side of the CFTR protein and blocks the channel from opening, thereby reducing chloride secretion. N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has been shown to be effective in inhibiting both wild-type and mutant CFTR channels, including the most common CF-causing mutation, F508del.
Biochemical and Physiological Effects:
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has been shown to have a number of biochemical and physiological effects. It reduces chloride secretion in various tissues, including airway epithelial cells, pancreatic duct cells, and intestinal epithelial cells. N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide also reduces mucus viscosity and enhances mucociliary clearance in the airways. In addition, N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has been shown to have anti-inflammatory effects in the airways and to reduce the severity of lung inflammation in animal models of CF and COPD.

Advantages And Limitations For Lab Experiments

N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of CFTR chloride channels, which allows for specific targeting of CFTR function. It is also relatively easy to use and has been widely used in various experimental systems, including cell culture, animal models, and human studies. However, there are also some limitations to the use of N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide. It is a small molecule inhibitor and therefore may have off-target effects. It also does not fully mimic the complex pathophysiology of CF and other diseases that involve CFTR dysfunction.

Future Directions

There are several future directions for research on N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide. One area of research is the development of more potent and selective CFTR inhibitors that can be used for therapeutic purposes. Another area of research is the identification of new targets and pathways that can be modulated to improve CFTR function and reduce the severity of CF and other diseases. Finally, there is a need for further studies to better understand the complex pathophysiology of CF and other diseases that involve CFTR dysfunction, and to develop new therapies that can target multiple aspects of the disease.

Synthesis Methods

N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-(trifluoromethyl)benzyl bromide with furan-3-carboxaldehyde to form the intermediate 2-(furan-3-yl)-3-(trifluoromethyl)benzaldehyde. The intermediate is then reacted with N-(1-cyanoethyl)acetamide in the presence of a base to yield N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide.

Scientific Research Applications

N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has been widely used in scientific research as a tool to study the function and regulation of CFTR chloride channels. It has been used to investigate the role of CFTR in various physiological processes, such as fluid secretion, ion transport, and mucociliary clearance. N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has also been used to study the pathophysiology of CF and other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD), pancreatitis, and secretory diarrhea.

properties

IUPAC Name

N-(1-cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-12(9-21)22(16(23)8-14-5-6-24-11-14)10-13-3-2-4-15(7-13)17(18,19)20/h2-7,11-12H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTIUXGLZNGHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide

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